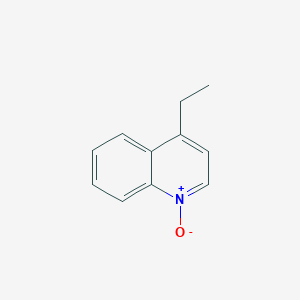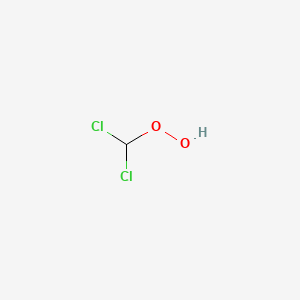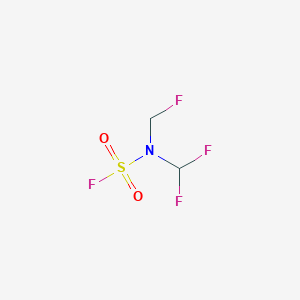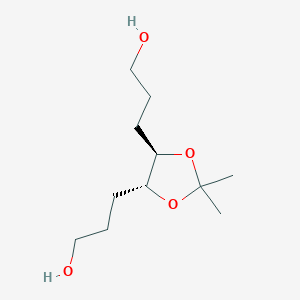![molecular formula C11H12O4 B14273356 Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy- CAS No. 130662-46-3](/img/structure/B14273356.png)
Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy- is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzene ring substituted with an aldehyde group, an acetyloxy group, and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy- can be achieved through several methods. One common approach involves the acylation of 2-hydroxy-3-methoxybenzaldehyde with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
On an industrial scale, the production of Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy- may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as distillation and crystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The methoxy and acetyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: The major product is 2-[(acetyloxy)methyl]-3-methoxybenzoic acid.
Reduction: The major product is 2-[(acetyloxy)methyl]-3-methoxybenzyl alcohol.
Substitution: The products vary depending on the nucleophile used, resulting in derivatives with different functional groups.
科学的研究の応用
Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavorings, and other fine chemicals.
作用機序
The mechanism of action of Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and acetyloxy groups may also contribute to the compound’s overall reactivity and biological activity.
類似化合物との比較
Similar Compounds
Benzaldehyde: Lacks the acetyloxy and methoxy groups, making it less reactive in certain chemical reactions.
2-Hydroxy-3-methoxybenzaldehyde: Contains a hydroxyl group instead of an acetyloxy group, leading to different reactivity and applications.
3-Methoxybenzaldehyde: Lacks the acetyloxy group, resulting in different chemical properties and uses.
Uniqueness
Benzaldehyde, 2-[(acetyloxy)methyl]-3-methoxy- is unique due to the presence of both acetyloxy and methoxy groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for a broader range of chemical transformations and biological activities compared to its simpler analogs.
特性
CAS番号 |
130662-46-3 |
|---|---|
分子式 |
C11H12O4 |
分子量 |
208.21 g/mol |
IUPAC名 |
(2-formyl-6-methoxyphenyl)methyl acetate |
InChI |
InChI=1S/C11H12O4/c1-8(13)15-7-10-9(6-12)4-3-5-11(10)14-2/h3-6H,7H2,1-2H3 |
InChIキー |
DEYQRLHLZVZZRV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC1=C(C=CC=C1OC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![O-[2-(Hydroxymethyl)phenyl] O-methyl phosphorothioate](/img/structure/B14273278.png)

![1,1',3,3'-Tetraiodo-4H,4'H,6H,6'H-5,5'-spirobi[silolo[3,4-c]thiophene]](/img/structure/B14273298.png)






![2-Propen-1-one, 3-[4-(methylthio)phenyl]-1-(2-naphthalenyl)-](/img/structure/B14273372.png)

![4,4-Bis(methylsulfanyl)-7-oxo-2-[(trimethylsilyl)methyl]oct-1-en-3-yl carbonate](/img/structure/B14273376.png)


